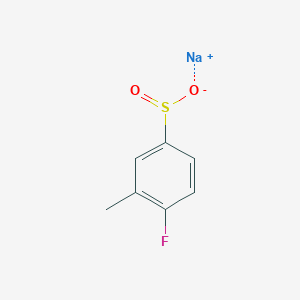

Sodium 4-fluoro-3-methylbenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-fluoro-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt derivative of 4-fluoro-3-methylbenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-fluoro-3-methylbenzene-1-sulfinate typically involves the sulfonation of 4-fluoro-3-methylbenzene. This process can be achieved through various methods, including:

Direct Sulfonation: Reacting 4-fluoro-3-methylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide.

Oxidation of Sulfides: Oxidizing 4-fluoro-3-methylbenzenesulfide with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite, followed by neutralization with sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-fluoro-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

Sulfonic Acids: Formed through oxidation.

Sulfides: Formed through reduction.

Substituted Benzene Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Sodium 4-fluoro-3-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 4-fluoro-3-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and sulfonate groups, which modulate its chemical behavior.

Comparison with Similar Compounds

Sodium 4-methylbenzenesulfinate: Lacks the fluorine substituent, resulting in different reactivity and applications.

Sodium 4-chloro-3-methylbenzenesulfinate: Contains a chlorine substituent instead of fluorine, leading to variations in chemical properties and reactivity.

Uniqueness: Sodium 4-fluoro-3-methylbenzene-1-sulfinate is unique due to the presence of both fluorine and sulfonate groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable reagent in organic synthesis and industrial applications.

Biological Activity

Sodium 4-fluoro-3-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This compound features a sulfonate group attached to a substituted aromatic ring, specifically with a fluorine atom at the para position and a methyl group at the meta position relative to the sulfonate group. Its unique structure lends itself to various applications in organic synthesis and medicinal chemistry.

The chemical formula of this compound allows for diverse reactivity due to the electrophilic nature of the sulfonate group. This property facilitates nucleophilic attacks by various reagents, making it a valuable building block in organic synthesis. The synthesis of this compound typically involves reactions that can be scaled for industrial production, utilizing methods such as electrophilic aromatic substitution and nucleophilic substitution reactions.

Research indicates that this compound may interact with biological molecules, potentially leading to enzyme inhibition or receptor binding. These interactions are crucial pathways in drug development, where compounds are designed to modulate biological pathways effectively. The sulfonate group may enhance the solubility and bioavailability of the compound, making it a candidate for further investigation in therapeutic applications.

Cytotoxicity Studies

Several studies have focused on the cytotoxic effects of this compound against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications to the aromatic rings significantly impact the cytotoxicity of related compounds. The presence of specific substituents can either enhance or diminish biological activity, as evidenced by the following table summarizing findings from recent research:

| Compound Name | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| Sodium 4-fluorobenzenesulfinate | HeLa (Cervical Cancer) | 25 | Moderate cytotoxicity |

| Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate | DU145 (Prostate Cancer) | 20 | Effective against resistant strains |

These results highlight the potential of this compound as an effective agent in cancer therapy, particularly due to its ability to induce apoptosis selectively in cancer cells while exhibiting lower toxicity towards normal cells.

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, this compound was evaluated for its effects on human tumor cell lines. The study revealed significant cytotoxic effects at nanomolar concentrations, indicating its potential as a chemotherapeutic agent. The mechanism was linked to the compound's ability to induce cell cycle arrest and promote apoptotic pathways.

Case Study 2: Structure-Activity Relationship Analysis

Further investigations into SAR demonstrated that variations in substituent positioning on the aromatic rings could lead to substantial differences in biological activity. For example, compounds with methoxy groups at specific positions showed enhanced cytotoxicity compared to their unsubstituted counterparts. This finding underscores the importance of molecular structure in determining therapeutic efficacy.

Properties

Molecular Formula |

C7H6FNaO2S |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

sodium;4-fluoro-3-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7FO2S.Na/c1-5-4-6(11(9)10)2-3-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

AHUUFZCDKGSUOF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)[O-])F.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.